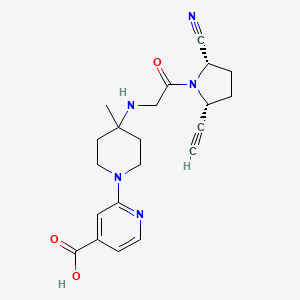

ABT-279

Description

Physiological Significance of Dipeptidyl Peptidase-IV in Endocrine Regulation

Dipeptidyl peptidase-4 (DPP-4), also identified as CD26, is a multifaceted protein functioning as a serine protease nih.govmdpi.comoup.com. This enzyme is found as an integral membrane protein on various cell types throughout the body and also circulates as a soluble protein in the plasma nih.gov. A primary physiological function of DPP-4 lies in its capacity to degrade endogenous incretin (B1656795) hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) nih.govmdpi.comoup.comnih.govwikipedia.orgresearchgate.net.

DPP-4 selectively cleaves dipeptides from the N-terminus of peptides that possess a proline or alanine (B10760859) residue at the second position oup.comresearchgate.net. This proteolytic action rapidly inactivates incretin hormones. For instance, the active form of GLP-1, GLP-1 (7-36), is quickly degraded by DPP-4 into its largely inactive metabolite, GLP-1 (9-36) diabetesjournals.org. Similarly, the biologically active GIP (1-42) is converted by DPP-4 into the inactive GIP (3-42) mdpi.com. Due to this rapid degradation, only a small fraction, approximately 10-15%, of the total secreted GLP-1 remains intact and biologically active in the circulation frontiersin.org. Beyond incretins, DPP-4 is also known to cleave other bioactive peptides, including glucagon-like peptide-2, neuropeptide Y, and peptide YY, highlighting its broad impact on endocrine regulation mdpi.comoup.comfrontiersin.org.

Conceptual Framework for DPP-IV Inhibition in Glucose Homeostasis

The understanding of DPP-IV's role in incretin inactivation forms the conceptual basis for DPP-IV inhibition as a therapeutic approach. Inhibitors of DPP-IV block the enzymatic activity of DPP-4, thereby preventing the rapid breakdown of endogenous incretin hormones wikipedia.orgtandfonline.com. This inhibition leads to a sustained increase in the circulating levels of intact, active GLP-1 and GIP nih.govwikipedia.orgresearchgate.netdiabetesjournals.org.

The elevated concentrations of active incretins then exert their beneficial effects on glucose homeostasis. They enhance glucose-dependent insulin (B600854) secretion from the pancreatic beta cells, meaning insulin release is stimulated predominantly when blood glucose levels are high nih.govwikipedia.orgresearchgate.netdiabetesjournals.orgdiabetesjournals.orgontosight.ai. Concurrently, incretins suppress glucagon (B607659) release from the pancreatic alpha cells nih.govwikipedia.orgresearchgate.netdiabetesjournals.orgdiabetesjournals.orgontosight.ai. This dual mechanism—increased insulin secretion and decreased glucagon production—contributes to improved glucose utilization by peripheral tissues and a reduction in hepatic glucose output, ultimately leading to lower postprandial and fasting blood glucose concentrations researchgate.netdiabetesjournals.org. Consequently, DPP-IV inhibitors are recognized as a class of oral hypoglycemic medications used in the management of type 2 diabetes mellitus mdpi.comnih.govwikipedia.orgtandfonline.com.

Contextualization of ABT-279 within the Landscape of Incretin-Based Therapeutics

Incretin-based therapies, which encompass both DPP-IV inhibitors and glucagon-like peptide-1 receptor agonists (GLP-1RAs), represent a significant advancement in the pharmacological management of type 2 diabetes thebms.org.uknih.govmdpi.commdpi.com. These therapeutic strategies are designed to address key pathophysiological defects observed in type 2 diabetes, such as impaired glucose-mediated insulin secretion and progressive beta-cell dysfunction nih.gov.

This compound, a chemical compound with the PubChem CID 16049769, is identified as a potent and selective inhibitor of dipeptidyl peptidase-IV nih.govnih.govuni.luncats.iopdbj.orgnih.gov. Its chemical name is (2S,5R)-5-ethynyl-1-{N-(4-methyl-1-(4-carboxy-pyridin-2-yl)-piperidin-4-yl)glycyl}pyrrolidine-2-carbonitrile, and its molecular formula is C21H25N5O3 with a molecular weight of 395.5 g/mol ontosight.ainih.govuni.luncats.io. Research findings indicate that this compound exhibits very high potency against DPP-IV, with a Ki value of 1.0 nM, and demonstrates significant selectivity over related enzymes like DPP8 and DPP9 (Ki > 30 µM for both) pdbj.orgnih.gov.

This compound was developed as a clinical candidate for the treatment of type 2 diabetes pdbj.orgnih.gov. Preclinical studies highlighted its oral bioavailability and demonstrated its efficacy and safety pdbj.orgnih.gov. Clinical data further supported these findings, showing that this compound was well tolerated at doses up to 1,000 mg and produced dose-dependent inhibition of DPP-IV activity bioworld.com. A scalable synthesis for this compound has been successfully developed, enabling the production of multikilogram quantities (e.g., 42 kg in a pilot plant) acs.orgacs.orgpatsnap.com. While other DPP-IV inhibitors, such as sitagliptin, saxagliptin, linagliptin, and alogliptin, have achieved regulatory approval and widespread clinical use nih.govwikipedia.org, this compound's development for type 2 diabetes was discontinued (B1498344) in Phase 1, positioning it as an early compound within the incretin-based therapeutic landscape that did not advance to later clinical stages idrblab.net.

Compound Information

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Name | (2S,5R)-5-ethynyl-1-{N-(4-methyl-1-(4-carboxy-pyridin-2-yl)-piperidin-4-yl)glycyl}pyrrolidine-2-carbonitrile ontosight.ai |

| Molecular Formula | C21H25N5O3 nih.gov |

| Molecular Weight | 395.5 g/mol nih.gov |

| Ki (DPP-IV) | 1.0 nM pdbj.org |

| Ki (DPP8) | > 30 µM pdbj.org |

| Ki (DPP9) | > 30 µM pdbj.org |

| Clinical Development | Discontinued in Phase 1 for Type 2 Diabetes idrblab.net |

Structure

3D Structure

Properties

CAS No. |

676559-83-4 |

|---|---|

Molecular Formula |

C21H25N5O3 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1 |

InChI Key |

FIMRNLAKAARHPD-IRXDYDNUSA-N |

SMILES |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |

Isomeric SMILES |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |

Appearance |

Solid powder |

Other CAS No. |

676559-83-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid ABT 279 ABT-279 ABT279 |

Origin of Product |

United States |

Preclinical Discovery and Characterization of Abt 279

Rational Design and Synthesis of ABT-279 Analogs

The discovery of this compound involved a rational design approach, building upon structure-activity relationship (SAR) studies of existing DPP-IV inhibitors.

Structure-Activity Relationship (SAR) Elucidation for Dipeptidyl Peptidase-IV Potency

Structure-activity relationship (SAR) studies were pivotal in the development of this compound. These investigations focused on modifications at the C5 position of the 2-cyanopyrrolidide warhead, a critical component for DPP-IV inhibition genecards.org. Through these studies, potent inhibitors of DPP-IV were identified that notably lacked activity against DPP8 and DPP9, addressing a key challenge in the development of selective DPP-IV inhibitors genecards.org. Further modifications to these compounds ultimately led to the discovery of this compound, which demonstrated extremely potent DPP-IV inhibition genecards.org.

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is defined by its (2S,5R) configuration biocat.com. The synthesis of this compound involved the generation of the cis-2,5-disubstituted pyrrolidine (B122466) moiety stjohnslabs.compromega.de. This was achieved through the cyclization of a Boc-amine onto an alkynyl ketone, followed by a stereospecific reduction of the resulting acyliminium intermediate stjohnslabs.compromega.de. This precise control over stereochemistry was crucial for achieving the desired biological activity.

Enzymatic and Target Selectivity Profiling of this compound

Comprehensive enzymatic profiling was conducted to characterize this compound's inhibitory activity and selectivity.

Determination of Dipeptidyl Peptidase-IV Inhibition Constants (Ki)

This compound was identified as a highly potent inhibitor of dipeptidyl peptidase-IV (DPP-IV). Its inhibition constant (Ki) against DPP-IV was determined to be 1.0 nM genecards.orgidentifiers.orgbroadinstitute.org. This low Ki value underscores its strong affinity and inhibitory effect on the DPP-IV enzyme.

Assessment of Selectivity Against Related Proteases (e.g., DPP8, DPP9)

A crucial aspect of this compound's preclinical characterization was the assessment of its selectivity against related peptidases, particularly DPP8 and DPP9 genecards.orgidentifiers.org. Inhibition of these related enzymes had been associated with toxicity in animal studies, making high selectivity a desirable characteristic for DPP-IV inhibitors stjohnslabs.comnih.govgenecards.orgidentifiers.orgebi.ac.ukcellsciences.com. This compound demonstrated excellent selectivity, exhibiting Ki values greater than 30 µM for both DPP8 and DPP9 genecards.orgidentifiers.org. This significant difference in inhibition constants highlights this compound's preferential targeting of DPP-IV over these related proteases.

Table 1: Enzymatic Inhibition Profile of this compound

| Enzyme Target | Inhibition Constant (Ki) |

| Dipeptidyl Peptidase-IV | 1.0 nM genecards.orgidentifiers.orgbroadinstitute.org |

| DPP8 | > 30 µM genecards.orgidentifiers.org |

| DPP9 | > 30 µM genecards.orgidentifiers.org |

In Vitro Pharmacological Evaluation of this compound

The in vitro pharmacological evaluation of this compound focuses on understanding its mechanism of action and efficacy at the cellular and molecular levels. As a DPP-IV inhibitor, its primary function is to inhibit the enzyme dipeptidyl peptidase-IV. nih.govnih.govwikipedia.orgmedscape.comnih.gov This inhibition prolongs the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in glucose homeostasis. nih.gov

Cell-Based Assays for Functional Efficacy

Cell-based assays are fundamental tools in drug development for assessing the functional efficacy of compounds. guidetopharmacology.orgalfa-chemistry.comnih.gov For DPP-IV inhibitors like this compound, these assays typically evaluate the compound's ability to inhibit DPP-IV enzyme activity within a cellular context. This involves measuring the inhibition of the enzyme's proteolytic cleavage of specific substrates in cell lines that express DPP-IV. Such assays can also provide insights into the compound's potency and its impact on downstream signaling pathways related to incretin hormone activity, ultimately confirming its functional effect in a biologically relevant environment. alfa-chemistry.comnih.gov

Investigation of Inhibitor-Enzyme Molecular Interactions via Structural Biology (e.g., Crystallography)

Structural biology techniques, particularly X-ray crystallography, are crucial for elucidating the precise molecular interactions between an inhibitor and its target enzyme. mims.commims.comwikidata.orgalfa-chemistry.com While specific crystallographic data for this compound were not detailed, such studies for DPP-IV inhibitors aim to reveal how the compound binds to the enzyme's active site, identifying key residues involved in the interaction and the conformational changes induced upon binding. mims.commims.com This molecular-level understanding is vital for comprehending the mechanism of inhibition, guiding further compound optimization, and explaining selectivity over other related enzymes. mims.commims.com

Preclinical Pharmacokinetic and Pharmacodynamic Analysis

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analyses are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound and its biological effects in animal models before human studies.

Interspecies Allometric Scaling from Animal Models (Rat, Dog, Monkey) to Predict Pharmacokinetic Parameters

Interspecies allometric scaling is a widely used approach to predict human pharmacokinetic parameters from preclinical animal data. For this compound, pharmacokinetic data from rat, dog, and monkey models were utilized to predict human intravenous and oral pharmacokinetic parameters, specifically clearance (CL) and volume of distribution (Vd). nih.govnih.govwikipedia.orgnih.gov

A simple allometric relationship, expressed as Y = aWb (where Y is the pharmacokinetic parameter, 'a' is a coefficient, 'b' is an exponent, and W is body weight in kilograms), was found to be adequate for predicting human CL and Vd for DPP-IV inhibitors, including this compound. nih.govwikipedia.orgnih.gov For the purpose of scaling, a human body weight of 70 kg was considered. nih.gov

The allometric equations derived for this compound to predict intravenous clearance and volume of distribution are presented in the table below. The exponent values for intravenous clearance (1.016) were within 27% of the commonly recommended exponent of 0.75, suggesting a good fit for prediction. nih.govwikipedia.org Similarly, the exponent for intravenous volume of distribution (0.695) was within 31% of the recommended value. nih.govnih.govwikipedia.org

Table 1: Allometric Scaling Equations for this compound Pharmacokinetic Parameters

| Parameter | Allometric Equation (Y = aWb) | Exponent (b) | Reference |

| Intravenous Clearance (CL) | 0.672W1.016 | 1.016 | wikipedia.org |

| Intravenous Vd (Vd) | 1.299W0.695 | 0.695 | wikipedia.org |

Evaluation of Pharmacodynamic Biomarkers in Preclinical Species

Evaluation of pharmacodynamic (PD) biomarkers in preclinical species is crucial for confirming target engagement and assessing the biological effect of a therapeutic agent. ebi.ac.ukinrae.frebiohippo.com For a DPP-IV inhibitor like this compound, the key pharmacodynamic effect is the inhibition of the DPP-IV enzyme activity. In preclinical animal models, this would typically manifest as an increase in the circulating levels of intact incretin hormones, such as GLP-1 and GIP, which are normally rapidly degraded by DPP-IV. nih.gov Measuring these intact incretin levels serves as a direct pharmacodynamic biomarker, providing evidence that this compound is effectively inhibiting its target enzyme in vivo. ebi.ac.ukinrae.fr

Molecular and Cellular Mechanism of Action of Abt 279

Impact on Cellular Signaling and Metabolic Pathways

Regulation of Insulin (B600854) Secretion Pathways in Pancreatic Beta-Cells

The primary role of pancreatic beta-cells is to synthesize and secrete insulin in a tightly regulated manner, primarily in response to elevated blood glucose levels nih.govnih.govwjgnet.com. This process is initiated when glucose enters beta-cells and is metabolized, leading to an increase in the intracellular ATP/ADP ratio nih.govnih.govwjgnet.com. This metabolic shift causes the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane, resulting in membrane depolarization nih.govnih.govwjgnet.com. The depolarization subsequently opens voltage-gated calcium (Ca2+) channels, allowing an influx of extracellular Ca2+ nih.govnih.govwjgnet.com. This increase in intracellular Ca2+ concentration is the direct trigger for the exocytosis of insulin-containing granules from the beta-cells nih.govnih.govwjgnet.comnih.govmdpi.com.

Incretin (B1656795) hormones, such as GLP-1 and GIP, play a crucial role in augmenting glucose-stimulated insulin secretion nih.govwjgnet.comnih.gov. These hormones are released from the gut in response to nutrient intake and enhance the beta-cell's insulinotropic action in a glucose-dependent manner patsnap.comnih.govnih.govwjgnet.com. By inhibiting DPP-4, ABT-279 prevents the rapid breakdown of GLP-1 and GIP, thereby prolonging their presence and activity in the circulation patsnap.comnih.gov. This sustained incretin action leads to an enhanced glucose-dependent insulin release from pancreatic beta-cells, contributing to improved glycemic control patsnap.comnih.gov.

Influence on Glucose Homeostasis Mechanisms

Glucose homeostasis is a complex physiological process that maintains blood glucose levels within a narrow physiological range nih.govnih.govresearchgate.net. Insulin, secreted by pancreatic beta-cells, is the sole hormone capable of lowering blood glucose concentrations nih.govnih.gov. Conversely, glucagon (B607659), secreted by pancreatic alpha-cells, raises blood glucose levels nih.gov.

This compound, through its inhibition of DPP-4, positively influences glucose homeostasis by several mechanisms. The prolongation of GLP-1 and GIP activity leads to improved glucose control patsnap.comnih.gov. GLP-1 not only enhances insulin secretion but also suppresses pancreatic glucagon secretion nih.gov. By increasing active GLP-1 levels, this compound contributes to a reduction in glucagon concentrations, which further aids in lowering elevated blood glucose nih.govbioworld.com. A notable characteristic of the glucose-lowering effect mediated by incretins is its glucose-dependent nature nih.gov. This means that GLP-1 reduces blood glucose levels primarily when glucose concentrations are elevated, such as after a meal, thereby minimizing the risk of hypoglycemia nih.govnih.gov. Clinical investigations involving DPP-4 inhibitors, including this compound, have demonstrated their efficacy in improving glucose control in individuals with diabetes patsnap.comnih.gov.

Interplay with Broader Metabolic Syndrome Pathophysiology

Metabolic syndrome is characterized by a cluster of interconnected metabolic abnormalities that significantly increase the risk of cardiovascular disease and type 2 diabetes mellitus omicsonline.orgmdpi.comresearchgate.netfortunepublish.com. Key components of metabolic syndrome include central obesity, dyslipidemia (elevated triglycerides and reduced high-density lipoprotein cholesterol), hypertension, and impaired glucose metabolism, often manifesting as insulin resistance omicsonline.orgmdpi.comresearchgate.netfortunepublish.comfrontiersin.org.

Insulin resistance, a fundamental aspect of metabolic syndrome, occurs when target cells fail to respond appropriately to normal concentrations of insulin, necessitating higher insulin levels to maintain normoglycemia mdpi.comresearchgate.netfortunepublish.comfrontiersin.org. This condition contributes to hyperinsulinemia and is influenced by both intrinsic and extrinsic signaling pathways mdpi.comresearchgate.netfortunepublish.com.

Advanced Methodologies and Research Perspectives for Abt 279

Computational Approaches in ABT-279 Research

Computational methods play a crucial role in modern drug discovery and development, enabling the prediction and analysis of molecular interactions.

Molecular docking and dynamics simulations are indispensable tools for predicting and understanding the binding modes and affinities of small molecules to their target proteins stanford.edutubitak.gov.trmdpi.comnih.govtjnpr.org. For this compound, the existence of a high-resolution crystal structure of human dipeptidyl peptidase 4 (DPP-IV) in complex with this compound (PDB ID: 2i03) underscores the application of structural biology and computational approaches in its characterization pdbj.org. Such structural data are often complemented by molecular docking to predict optimal binding poses and molecular dynamics simulations to assess the stability of the protein-ligand complex and dynamic interactions over time. These computational studies would have been instrumental in elucidating the precise interactions between this compound and the DPP-IV active site, contributing to its discovery as a highly potent and selective inhibitor pdbj.org.

The insights gained from the structural and binding characteristics of this compound have provided valuable principles for the de novo design of subsequent DPP-IV inhibitors. Structure-activity relationship (SAR) studies, particularly focusing on modifications at the C5 position of the 2-cyanopyrrolidide warhead, were critical in the discovery of this compound itself pdbj.org. These studies led to the identification of potent inhibitors that demonstrated improved selectivity, notably lacking activity against related enzymes like DPP8 and DPP9 pdbj.org. The systematic modification and evaluation of chemical scaffolds, guided by structural understanding, represent a form of de novo design, aiming to optimize potency, selectivity, and other desirable pharmacological properties for next-generation DPP-IV inhibitors pdbj.orgacs.org.

Biochemical and Biophysical Techniques for In-Depth Characterization

Beyond computational predictions, experimental biochemical and biophysical techniques are essential for validating and providing detailed characterization of compound-enzyme interactions.

High-resolution spectroscopic techniques provide atomic-level details of molecular interactions. A prime example in the study of this compound is the determination of the crystal structure of human DPP-IV bound to this compound (PDB ID: 2i03) pdbj.org. X-ray crystallography, a powerful spectroscopic method, allows for the precise visualization of the inhibitor's orientation within the enzyme's active site, identifying key amino acid residues involved in binding, hydrogen bonding networks, and hydrophobic interactions pdbj.org. This detailed structural information is crucial for understanding the molecular basis of this compound's high potency and selectivity for DPP-IV pdbj.org. Other high-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are broadly applied to characterize protein-ligand complexes, providing insights into conformational changes and interaction interfaces nih.govnih.govacs.org.

Label-free biosensing techniques, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), are widely used to characterize the binding kinetics of biomolecular interactions in real-time nih.govcambridge.orgpageplace.deacs.orgresearchgate.net. These methods enable the determination of critical binding parameters, including association rate constants (kₐ), dissociation rate constants (k_d), and equilibrium dissociation constants (K_D) acs.orgresearchgate.net. For a potent enzyme inhibitor like this compound, label-free biosensing would be invaluable for precisely quantifying its affinity for DPP-IV and understanding the speed at which it binds and unbinds from the enzyme. Such kinetic data provide a deeper understanding of the compound's pharmacological profile beyond simple inhibition constants.

Systems Biology and -Omics Approaches in Preclinical Models

Systems biology and -omics approaches (e.g., genomics, proteomics, metabolomics) offer a holistic perspective on biological systems, integrating vast datasets to understand complex cellular processes and identify therapeutic targets mdpi.comnih.govuwaterloo.canih.gov. While specific published studies detailing the application of these approaches to this compound in preclinical models were not explicitly identified, such methodologies hold significant potential for understanding the broader physiological impact of a DPP-IV inhibitor. For instance, proteomics could reveal changes in protein expression profiles in response to this compound treatment, while metabolomics could identify alterations in metabolic pathways. Integrating these -omics data with systems biology modeling could provide a comprehensive understanding of how this compound modulates glucose homeostasis and other biological networks in preclinical models, potentially uncovering off-target effects or novel biomarkers of response.

Proteomic Profiling of DPP-IV Inhibitor Effects

Proteomic profiling, the large-scale study of proteins, offers a comprehensive approach to understanding the molecular mechanisms underlying drug action and disease progression. In the context of DPP-IV inhibitors like this compound, proteomic methodologies can elucidate the broad biological functions of DPP4 and how its inhibition might impact cellular protein expression and modification. DPP4 is recognized for its diverse roles beyond glucose metabolism, including its involvement in immune system regulation, where it cleaves a wide array of cytokines, chemokines, and peptide hormones, and modulates lymphocyte function nih.gov.

While specific, detailed proteomic profiling data directly linked to this compound treatment are not extensively reported in the publicly available literature, the application of such methodologies is highly relevant to understanding the compound's effects. For instance, comprehensive proteomic profiling has been instrumental in identifying DPP4 itself as a novel adipokine, highlighting its secretion from human adipocytes and its potential link to metabolic syndrome researchgate.net. This demonstrates the power of proteomics in uncovering the broader biological context of DPP4.

Furthermore, techniques like activity-based protein profiling (ABPP), integrated with mass spectrometry-based proteomics, are utilized to identify enzyme targets and measure enzyme activity in their endogenous environments, including DPP4 homologs in gut commensal bacteria biorxiv.org. Such approaches could be conceptually applied to investigate how this compound influences the activity and expression of various proteases and their substrates in relevant biological systems, thereby revealing a more complete picture of its downstream protein-level effects. The study of DPP-IV inhibitory peptides also involves proteome research, including the development of computational models for predicting and analyzing such peptides based on sequence information acs.org.

Metabolomic Signatures Associated with this compound Treatment

Metabolomics, the systematic study of small-molecule metabolites within a biological system, provides a snapshot of the metabolic state and can reveal signatures associated with disease or treatment. For DPP-IV inhibitors, including this compound, metabolomic analysis holds significant potential for identifying metabolic changes that occur in response to treatment, offering insights into drug efficacy and mechanism of action.

Although specific metabolomic signature data directly associated with this compound treatment are not widely published, the utility of metabolomics in the broader field of diabetes and DPP-IV inhibition is well-established. For example, untargeted metabolomic studies have successfully characterized serum metabolomic fingerprints in conditions like insulin (B600854) resistance and type 2 diabetes mellitus, identifying specific upregulated and downregulated metabolites frontiersin.org. These studies underscore the ability of metabolomics to pinpoint metabolic shifts relevant to the disease that DPP-IV inhibitors aim to address.

DPP-4 inhibitors are known to possess antioxidant and anti-inflammatory properties, and metabolomic studies are increasingly employed to understand the intricate mechanisms by which various therapeutics, including DPP-IV inhibitors, exert their effects in diabetes and its associated complications researchgate.net. Metabolomic analysis of pancreatic β-cell insulin release in response to glucose, for instance, has identified critical metabolic pathways and metabolites (e.g., glycolytic intermediates, lipids, amino acids) that differentiate cellular responses to glucose levels nih.gov. This highlights how metabolomics can provide a detailed view of the metabolic consequences of altered physiological states, which could be modulated by DPP-IV inhibition. Therefore, applying metabolomic approaches to this compound treatment could potentially uncover specific metabolic pathways or biomarkers influenced by its DPP-IV inhibitory activity.

Development of Predictive Preclinical Models for DPP-IV Inhibition

The development of predictive preclinical models has been crucial in advancing DPP-IV inhibitors like this compound through the drug discovery pipeline. These models aim to accurately forecast human pharmacokinetic and pharmacodynamic profiles and assess efficacy and selectivity before clinical trials.

This compound has been extensively evaluated in various preclinical species to understand its pharmacokinetic behavior and efficacy. Studies involving allometric scaling, a method that uses physiological parameters from multiple animal species to predict human pharmacokinetics, have been applied to this compound. This approach involved analyzing intravenous and oral pharmacokinetic data from preclinical species such as rats, dogs, and monkeys researchgate.netresearchgate.net. The relationship between key pharmacokinetic parameters, including volume of distribution (Vd) and clearance (CL), and body weight was studied using double logarithmic plots to predict human pharmacokinetic parameters researchgate.netresearchgate.net.

For this compound, allometric equations were derived to predict intravenous clearance and volume of distribution. For instance, the allometric equation for intravenous clearance of this compound was reported as 0.672 * W^1.016, and for intravenous volume of distribution, it was 1.299 * W^0.695, where W represents body weight researchgate.net. These predictions, when compared retrospectively with observed human values for other gliptins, showed reasonable accuracy, suggesting the utility of this allometric scaling approach as a prospective tool for this class of drugs researchgate.netresearchgate.net.

Table 1: Allometric Scaling Parameters for this compound

| Parameter | Allometric Equation (Y = aW^b) |

| Intravenous Clearance (CL) | Y = 0.672 * W^1.016 |

| Intravenous Volume of Distribution (Vd) | Y = 1.299 * W^0.695 |

Note: W represents body weight. researchgate.net

Beyond pharmacokinetic predictions, preclinical animal models of type 2 diabetes have been instrumental in demonstrating the efficacy of this compound. In these models, this compound demonstrated potent DPP-IV inhibition in a dose-dependent manner and was shown to be efficacious frontiersin.orgresearchgate.netbioworld.com. The ability of this compound to selectively inhibit DPP-IV over related enzymes like DPP8 and DPP9 was a key aspect evaluated in these preclinical safety studies, as inhibition of DPP8 and DPP9 has been linked to toxicity in animal studies frontiersin.orgresearchgate.netresearchgate.net. These comprehensive preclinical evaluations provided crucial data supporting this compound as a clinical candidate for the treatment of type 2 diabetes frontiersin.orgresearchgate.net.

Table 2: Key Preclinical Selectivity Data for this compound

| Enzyme Target | Inhibition Constant (Ki) |

| DPP-IV | 1.0 nM |

| DPP8 | > 30 µM |

| DPP9 | > 30 µM |

Data indicates high selectivity of this compound for DPP-IV over DPP8 and DPP9. frontiersin.orgresearchgate.net

Emerging Research Avenues and Challenges for Dpp Iv Inhibitors Based on Abt 279 Insights

Exploration of Pleiotropic Effects Beyond Glucose Regulation

Dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents, have a primary mechanism of action that involves blocking the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. However, emerging research suggests that the therapeutic benefits of DPP-IV inhibitors may extend beyond glycemic control, a concept known as pleiotropy. drugbank.comnih.gov While specific studies on the pleiotropic effects of ABT-279 are limited in publicly available literature, the broader class of DPP-IV inhibitors has been associated with a range of non-glycemic actions. These effects are thought to be mediated through both GLP-1-dependent and GLP-1-independent pathways, owing to the ubiquitous expression of the DPP-IV enzyme and its wide array of substrates beyond incretins. nih.govnih.gov

The potential pleiotropic effects of DPP-IV inhibitors are of significant interest, particularly in the context of the multi-faceted nature of type 2 diabetes and its associated comorbidities. These effects encompass cardiovascular protection, renal benefits, and anti-inflammatory actions. For instance, some studies have suggested that DPP-IV inhibitors can improve endothelial function, reduce oxidative stress, and exert a modest beneficial effect on lipid profiles. nih.gov In the vasculature, these agents may contribute to the reduction of inflammation and atherosclerosis. nih.gov

Furthermore, DPP-IV is known to cleave various chemokines and other bioactive peptides involved in inflammation and immune regulation. By inhibiting this action, DPP-IV inhibitors could modulate inflammatory pathways, which are increasingly recognized as playing a key role in the pathophysiology of metabolic diseases. The exploration of these non-glycemic effects is crucial for understanding the full therapeutic potential of this drug class. While this compound was identified as a potent and highly selective DPP-IV inhibitor in preclinical studies, further investigation is warranted to determine if it shares the pleiotropic properties observed with other compounds in its class. drugbank.comnih.gov

| Potential Pleiotropic Effect | Observed Mechanism in DPP-IV Inhibitors | Potential Clinical Implication |

| Cardiovascular Protection | Improved endothelial function, reduced oxidative stress, anti-inflammatory effects on the vasculature. nih.govnih.gov | Reduction in the risk of atherosclerotic cardiovascular disease. |

| Renal Protection | Attenuation of albuminuria, reduction of renal inflammation and fibrosis in preclinical models. | Slowing the progression of diabetic nephropathy. |

| Anti-inflammatory Effects | Modulation of chemokine activity and immune cell function. nih.gov | Amelioration of the chronic low-grade inflammation associated with metabolic diseases. |

| Neuroprotection | Preclinical evidence suggests a potential role in reducing neuroinflammation. | Potential for mitigating diabetes-associated cognitive decline. |

Addressing Selectivity Challenges and Off-Target Interactions in Novel Analogs

A critical aspect of the development of DPP-IV inhibitors is ensuring high selectivity for the target enzyme over other closely related proteases, such as DPP8 and DPP9. Off-target inhibition of these enzymes has been linked to severe toxicities in preclinical models, underscoring the importance of selectivity for the safety profile of these drugs. This compound was notable in its discovery for its high selectivity, showing potent inhibition of DPP-IV while having minimal activity against DPP8 and DPP9. drugbank.comnih.gov This high degree of selectivity is a desirable characteristic for any novel analog based on the insights from this compound's structure.

The design of new DPP-IV inhibitors continues to focus on optimizing this selectivity profile. Structure-activity relationship (SAR) studies are instrumental in identifying the molecular features that confer specificity for the DPP-IV active site. Computational modeling and X-ray crystallography have provided detailed insights into the binding pockets of DPP-IV, DPP8, and DPP9, allowing for the rational design of inhibitors that can discriminate between these enzymes. The insights gained from the development of selective compounds like this compound can guide the design of future analogs with improved safety and tolerability.

Beyond DPP8 and DPP9, the potential for off-target interactions with other proteins remains a consideration. Comprehensive preclinical screening panels are essential to identify any unforeseen interactions that could lead to adverse effects. As our understanding of the broader biological roles of the DPP family of enzymes expands, so too will the requirements for demonstrating the selectivity of new chemical entities. The development of novel analogs will need to incorporate rigorous in vitro and in vivo assessments to fully characterize their interaction profiles and mitigate the risk of off-target effects.

| Enzyme | Biological Role | Significance of Selective Inhibition |

| DPP-IV | Incretin degradation, immune modulation. | Primary target for glycemic control. |

| DPP8 | T-cell activation, apoptosis. | Off-target inhibition linked to severe toxicities in preclinical studies. |

| DPP9 | Cellular signaling, immune response. | Off-target inhibition associated with adverse effects in animal models. |

Integration of Preclinical Data for Translational Research

The translation of promising preclinical findings into successful clinical outcomes is a significant challenge in drug development. For novel DPP-IV inhibitors inspired by compounds like this compound, a robust and well-integrated preclinical data package is fundamental for guiding clinical trial design and predicting human responses. Preclinical studies for this compound demonstrated its high potency, selectivity, and oral availability, which are all critical parameters for a viable drug candidate. drugbank.comnih.gov

A comprehensive preclinical evaluation should encompass in vitro characterization of enzyme kinetics and selectivity, as well as in vivo studies in relevant animal models of diabetes. These animal models should be carefully selected to mimic the pathophysiology of human type 2 diabetes as closely as possible. Key preclinical endpoints that inform translational research include the dose-dependent effects on plasma DPP-IV activity, incretin levels, and glucose tolerance. Pharmacokinetic and pharmacodynamic (PK/PD) modeling plays a crucial role in integrating these data to predict the human dose and dosing regimen required to achieve the desired therapeutic effect.

Moreover, the preclinical assessment of potential pleiotropic effects, as discussed in section 5.1, can provide valuable insights for designing clinical studies that explore these non-glycemic benefits. For instance, if preclinical data suggest a beneficial effect on cardiovascular or renal biomarkers, these can be incorporated as exploratory endpoints in early-phase clinical trials. A translational research strategy that effectively bridges the gap between preclinical findings and clinical investigation is essential for maximizing the potential of novel DPP-IV inhibitors and ensuring that the most promising candidates are advanced into human studies.

Strategic Directions for Academic Drug Discovery Initiatives in Metabolic Diseases

Academic drug discovery initiatives play a vital role in the early stages of therapeutic innovation, particularly in complex areas like metabolic diseases. These initiatives can leverage deep expertise in disease biology to identify and validate novel drug targets and explore innovative therapeutic strategies. For a target class like DPP-IV, where several drugs are already on the market, academic research can focus on areas that may be of lower priority for the pharmaceutical industry. This includes exploring the therapeutic potential of DPP-IV inhibitors in rare metabolic disorders or investigating novel combination therapies.

One strategic direction for academic research is the development of highly selective and potent tool compounds, akin to this compound, to further probe the biology of DPP-IV and related enzymes. These tool compounds can be invaluable for elucidating the mechanisms underlying the pleiotropic effects of DPP-IV inhibition and for identifying new therapeutic opportunities. Academic groups can also focus on patient stratification strategies, using biomarkers to identify patient populations who are most likely to benefit from DPP-IV inhibitor therapy or who may be at a higher risk for adverse effects.

Furthermore, academic-industry partnerships can be a powerful model for advancing drug discovery in metabolic diseases. Academic researchers can contribute their expertise in basic science and disease models, while industry partners can provide resources and expertise in drug development and commercialization. By fostering a collaborative ecosystem, it is possible to accelerate the translation of novel scientific insights into new therapies for patients with metabolic diseases. The foundational research and discovery of compounds like this compound within such environments can serve as a catalyst for further innovation.

Q & A

Q. What is the mechanism of action of ABT-279, and how does its selectivity for DPP-IV compare to related enzymes like DPP-8 and DPP-9?

this compound is a highly selective dipeptidyl peptidase-IV (DPP-IV) inhibitor designed for type 2 diabetes treatment. Its mechanism involves binding to the catalytic site of DPP-IV, preventing the degradation of incretin hormones like GLP-1, thereby enhancing insulin secretion. Structural modifications at the C5 position of the pyrrolidine ring confer exceptional selectivity, with reported Kᵢ values >30 µM for DPP-8 and DPP-9, minimizing off-target effects . Methodologically, selectivity is validated using enzymatic assays with recombinant human DPP isoforms under standardized kinetic conditions.

Q. How is this compound synthesized, and what structural features contribute to its potency?

this compound’s synthesis involves a multi-step process starting with (2S,5R)-2-cyano-5-ethynylpyrrolidine, which is functionalized via coupling reactions to introduce a 4-pyridinecarboxylic acid moiety. Key structural elements include the cyanopyrrolidine warhead (critical for DPP-IV binding) and the ethynyl group, which enhances metabolic stability. Researchers should prioritize chiral purity during synthesis, employing techniques like chiral HPLC or asymmetric catalysis to ensure enantiomeric fidelity .

Q. What validated analytical methods are available for quantifying this compound in biological matrices?

A high-throughput LC-MS/MS method has been validated for this compound quantification in dog plasma, achieving a linear range of 3.05–2033.64 ng/mL with ≤4.1% CV. The protocol uses protein precipitation with automated liquid handling, followed by chromatographic separation on a YMC ODS-AQ column. Researchers should calibrate using matrix-matched standards and include quality controls (QCs) at low, mid, and high concentrations to ensure precision (±15% bias) .

Advanced Research Questions

Q. How can preclinical pharmacokinetic (PK) data from animal models be scaled to predict human clearance and distribution volume for this compound?

Human PK parameters for this compound are projected using allometric scaling with exponents derived from rat, dog, and monkey data. For clearance (CL), a 0.75 exponent is recommended, yielding predictions within 27% error, while distribution volume (Vd) uses a 1.0 exponent (31% error). Researchers must validate scaling assumptions by comparing retrospective predictions (e.g., for carmegliptin) and account for interspecies differences in plasma protein binding .

Q. What methodological strategies resolve contradictions in this compound’s oral vs. intravenous clearance data?

this compound exhibits a 5.4-fold higher oral clearance than IV, suggesting first-pass metabolism or transporter-mediated uptake. To investigate, researchers should:

- Perform in vitro hepatic metabolism studies (e.g., human hepatocyte assays) to identify CYP isoforms involved.

- Compare with structurally related gliptins (e.g., sitagliptin, which undergoes CYP3A4 metabolism) to isolate this compound’s unique pathways.

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate gut-wall metabolism and bioavailability .

Q. How do researchers categorize this compound’s pharmacokinetic profile relative to other gliptins in pediatric dosing strategies?

this compound falls into the high-clearance gliptin group (14.5–16.6 mL/min/kg), alongside alogliptin and vildagliptin. This classification informs pediatric dosing by requiring adjusted regimens compared to low-clearance gliptins (e.g., sitagliptin). Researchers should apply maximum lifespan potential (MLP)-corrected allometry rather than simple scaling to account for developmental changes in drug metabolism .

Q. What experimental designs are critical for assessing this compound’s safety and efficacy in preclinical models?

- Toxicology : Conduct repeat-dose studies in rodents and non-rodents, monitoring organ-specific toxicity (e.g., pancreas, liver) and off-target DPP inhibition.

- Efficacy : Use streptozotocin-induced diabetic models to measure glucose-lowering effects, ensuring statistical power via ≥8 animals/group and blinded endpoint analyses.

- Safety Margins : Calculate the ratio of NOAEL (no observed adverse effect level) to human exposure estimates from Phase I data .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across studies?

- Source Analysis : Identify whether variability stems from assay sensitivity (e.g., differences in LC-MS/MS calibration) or biological factors (e.g., inter-species metabolic rates).

- Meta-Analysis : Pool data from multiple preclinical studies using mixed-effects models to quantify between-study heterogeneity.

- Sensitivity Testing : Re-run key experiments (e.g., CL measurements) with controlled variables (dose, formulation) to isolate confounding factors .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in efficacy studies?

Use nonlinear regression (e.g., Emax model) to estimate EC₅₀ and Hill coefficients, ensuring parameter identifiability via bootstrapping or Bayesian methods. For censored data (e.g., undetectable plasma concentrations), apply Tobit regression. Report 95% confidence intervals and conduct power analyses post hoc to validate sample sizes .

Comparative and Translational Research

Q. How does this compound’s selectivity profile compare to second-generation DPP-IV inhibitors, and what implications does this have for clinical safety?

this compound’s >30-fold selectivity over DPP-8/9 contrasts with earlier inhibitors (e.g., saxagliptin), which show weaker discrimination. This reduces risks of immune-related adverse events (e.g., skin toxicity) linked to DPP-8/9 inhibition. Researchers should validate selectivity using in vitro enzyme panels and correlate findings with in vivo toxicology data .

Q. What translational biomarkers are most relevant for evaluating this compound’s pharmacodynamic effects in early-phase trials?

- Primary : Plasma DPP-IV activity (≥80% inhibition target) and active GLP-1 levels.

- Secondary : HbA1c reduction, insulinogenic index (for β-cell function).

- Exploratory : FGF-21 (metabolic regulation) and proline-specific peptidase activity (off-target monitoring). Ensure assays are validated per FDA bioanalytical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.